molecular formula C15H19NO4S B12159436 Methyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12159436
M. Wt: 309.4 g/mol
InChI Key: UJGDDDPTRUGVSD-UHFFFAOYSA-N
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Description

Methyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure combining a tetrahydrofuran ring, a benzothiophene core, and a carboxylate ester group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions involving appropriate reagents and catalysts.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via nucleophilic substitution or addition reactions, often using tetrahydrofuran derivatives as starting materials.

    Amidation and Esterification: The final steps involve amidation to introduce the amide group and esterification to form the carboxylate ester. These reactions typically require reagents such as acyl chlorides, amines, and alcohols under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiophene and tetrahydrofuran rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, although specific studies are required to confirm these effects.

Industry

In the materials science field, this compound could be used in the synthesis of novel polymers or as a precursor for advanced materials with specific properties, such as conductivity or biocompatibility.

Mechanism of Action

The mechanism by which Methyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its interaction with molecular targets. Potential pathways include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Receptor Binding: It could interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]acetic acid
  • Methyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoate

Uniqueness

Compared to similar compounds, Methyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its combined structural features, which may confer unique chemical reactivity and biological activity

This detailed overview highlights the significance of this compound in various scientific and industrial contexts. Further research and development could unlock its full potential in these fields.

Properties

Molecular Formula

C15H19NO4S

Molecular Weight

309.4 g/mol

IUPAC Name

methyl 2-(oxolane-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C15H19NO4S/c1-19-15(18)12-9-5-2-3-7-11(9)21-14(12)16-13(17)10-6-4-8-20-10/h10H,2-8H2,1H3,(H,16,17)

InChI Key

UJGDDDPTRUGVSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CCCO3

Origin of Product

United States

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